Bodipy tmr-X

Übersicht

Beschreibung

BODIPY™ TMR-X is a bright, orange fluorescent dye . It has similar excitation and emission to tetramethyrhodamine (TRITC) or Alexa Fluor™ 555 dye . It can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

BODIPY™ TMR-X’s NHS ester (or succinimidyl ester) is a widely used tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

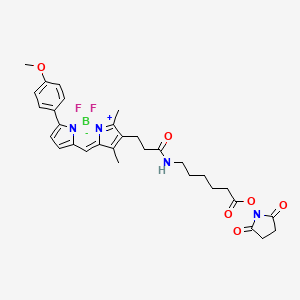

Molecular Structure Analysis

The molecular weight of BODIPY™ TMR-X is 608.45 . The reactive dye contains a seven-atom aminohexanoyl (‘X’) spacer between the fluorophore and the NHS ester group . This spacer helps to separate the fluorophore from its point of attachment, potentially reducing the interaction of the fluorophore with the biomolecule to which it is conjugated .

Chemical Reactions Analysis

The NHS ester (or succinimidyl ester) of BODIPY™ TMR-X is the most popular tool for conjugating the dye to a protein or antibody . NHS esters can be used to label the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Physical And Chemical Properties Analysis

BODIPY™ TMR-X dye has a high extinction coefficient and fluorescence quantum yield . It is relatively insensitive to solvent polarity and pH change . The dye exhibits bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes .

Wissenschaftliche Forschungsanwendungen

Versatility in Photochemistry

Bodipy tmr-X, a variant of BODIPY dyes, is a subject of significant interest in modern photochemistry. Its chromophore offers a wide range of synthetic routes, allowing for various spectroscopic properties or new photophysical processes through substitution patterns. These properties have expanded its applications in scientific and technological fields, particularly in optoelectronics and biophotonics (Bañuelos, 2016).

Triplet Excited State Applications

The triplet excited state of Bodipy tmr-X is crucial for areas like photodynamic therapy (PDT), photocatalysis, and triplet-triplet annihilation (TTA) upconversion. Studies focus on its formation, modulation, and applications, emphasizing its potential in visible or near IR light absorption and long-lived triplet excited states (Zhao et al., 2015).

FRET Platforms and Sensors

Bodipy tmr-X is used in high-efficiency intramolecular fluorescence resonance energy transfer (FRET) cassettes. This application is significant in creating sensors with dual emission and ratiometric properties, demonstrated in detecting metal ions like Hg(2+) (Yu et al., 2011).

Optotheranostic Applications in Cancer

Near-infrared emitting Bodipy tmr-X nanoparticles are emerging in cancer optotheranostics. Their robust photostability and tunable properties make them suitable for advanced imaging and photomedicine in cancer treatment, including photodynamic therapy (PDT) and photoactivation prodrug therapy (PAPT) (Huang & Han, 2018).

Bioanalytical and Bioimaging Applications

Bodipy tmr-X's high brightness and tunable wavelengths enhance its suitability in bioanalytical and bioimaging applications. The versatility in synthesizing Bodipy tmr-X derivatives enables the development of sophisticated objects for medical purposes, including theranostics, multimodal imaging probes, and PDT sensitizers (Bertrand et al., 2018).

Photophysical Properties for Organic Optoelectronics

Bodipy tmr-X-based molecules are promising in organic optoelectronics.

The structural modification of the BODIPY core allows fine-tThe structural modification of the BODIPY core allows fine-tuning of its photophysical and optoelectronic properties. This adaptability makes it suitable for use in solar cells and photonic devices, providing opportunities for further exploration in these areas (Squeo et al., 2020).

Zukünftige Richtungen

BODIPY dyes are extremely versatile and have been used in many scientific and technological fields . They are often the preferred choice for labeling nucleotides, amino acids, and other low molecular weight ligands . BODIPY dyes are also more useful than most other long-wavelength dyes for assays that measure fluorescence polarization and have large cross-sections for excitation by multiphoton excitation sources .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35BF2N4O6/c1-20-25(13-15-28(39)35-18-6-4-5-7-31(42)44-38-29(40)16-17-30(38)41)21(2)36-27(20)19-23-10-14-26(37(23)32(36,33)34)22-8-11-24(43-3)12-9-22/h8-12,14,19H,4-7,13,15-18H2,1-3H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQURHVJJVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35BF2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy tmr-X | |

CAS RN |

217190-15-3 | |

| Record name | BODIPY TMR-X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217190-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

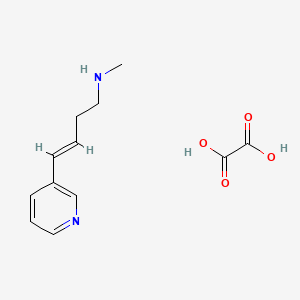

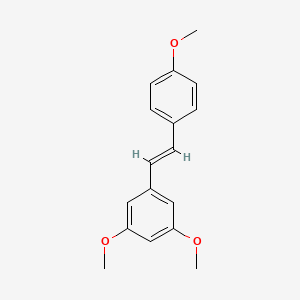

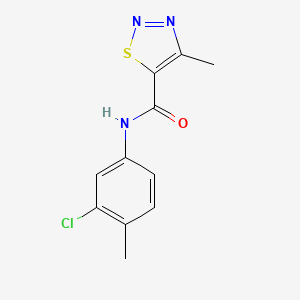

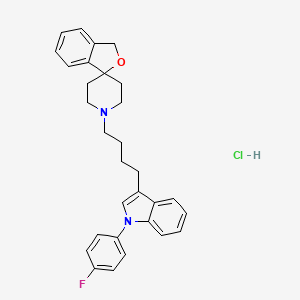

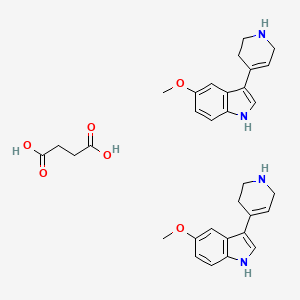

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)

![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)